molecular formula C13H17N5S B14464312 2-tert-butyl-1-pyridin-4-yl-3-(1,3-thiazol-2-yl)guanidine CAS No. 72041-82-8

2-tert-butyl-1-pyridin-4-yl-3-(1,3-thiazol-2-yl)guanidine

Cat. No.: B14464312
CAS No.: 72041-82-8
M. Wt: 275.38 g/mol
InChI Key: BLBUJPGRSAVNTJ-UHFFFAOYSA-N
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Description

2-tert-butyl-1-pyridin-4-yl-3-(1,3-thiazol-2-yl)guanidine is a complex organic compound that features a pyridine ring, a thiazole ring, and a guanidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-1-pyridin-4-yl-3-(1,3-thiazol-2-yl)guanidine typically involves multi-step organic reactions. One common method includes the formation of the pyridine and thiazole rings followed by the introduction of the guanidine group. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl-1-pyridin-4-yl-3-(1,3-thiazol-2-yl)guanidine can undergo various chemical reactions including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.

Scientific Research Applications

2-tert-butyl-1-pyridin-4-yl-3-(1,3-thiazol-2-yl)guanidine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound in drug discovery and development.

    Medicine: Its derivatives could be explored for therapeutic properties.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-tert-butyl-1-pyridin-4-yl-3-(1,3-thiazol-2-yl)guanidine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other guanidine derivatives and heterocyclic compounds with pyridine and thiazole rings. Examples include:

  • 2-tert-butyl-1-pyridin-4-yl-3-(1,3-thiazol-2-yl)guanidine analogs with different substituents.
  • Compounds with similar structures but different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

72041-82-8

Molecular Formula

C13H17N5S

Molecular Weight

275.38 g/mol

IUPAC Name

2-tert-butyl-1-pyridin-4-yl-3-(1,3-thiazol-2-yl)guanidine

InChI

InChI=1S/C13H17N5S/c1-13(2,3)18-11(17-12-15-8-9-19-12)16-10-4-6-14-7-5-10/h4-9H,1-3H3,(H2,14,15,16,17,18)

InChI Key

BLBUJPGRSAVNTJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N=C(NC1=CC=NC=C1)NC2=NC=CS2

Origin of Product

United States

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